molecular formula C14H19N3O B2749692 N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415572-98-2

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No. B2749692
CAS RN: 2415572-98-2
M. Wt: 245.326
InChI Key: KDNHBHGDBMAFLM-UHFFFAOYSA-N
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Description

“N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a chemical compound with the molecular formula C14H19N3O and a molecular weight of 245.326. It is a derivative of 5,6,7,8-tetrahydroquinazoline , a class of compounds that have been found to exhibit diverse biological activities .


Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazoline derivatives, such as “N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide”, can be achieved using α-aminoamidines . These reagents react with bis-benzylidene cyclohexanones under mild conditions to produce the tetrahydroquinazoline derivatives . This method is characterized by excellent yields and easy workup, making it a promising alternative to existing methods of tetrahydroquinazoline preparation .

Future Directions

The future directions for “N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide” and its derivatives could involve further exploration of their potential biological activities. For instance, molecular docking studies have indicated that these compounds may have high binding affinity toward certain enzymes of Mycobacterial tuberculosis . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

properties

IUPAC Name

N-cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-14(17-10-5-1-2-6-10)13-11-7-3-4-8-12(11)15-9-16-13/h9-10H,1-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNHBHGDBMAFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC=NC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-5,6,7,8-tetrahydroquinazoline-4-carboxamide

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